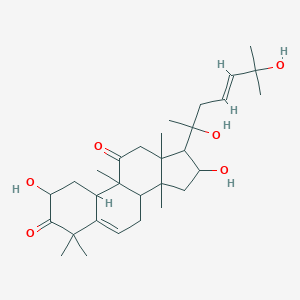

22-deoxocucurbitacin D

Description

Propriétés

Numéro CAS |

15371-78-5 |

|---|---|

Formule moléculaire |

C30H46O6 |

Poids moléculaire |

502.7 g/mol |

Nom IUPAC |

17-[(E)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C30H46O6/c1-25(2,35)12-9-13-29(7,36)23-20(32)15-27(5)21-11-10-17-18(14-19(31)24(34)26(17,3)4)30(21,8)22(33)16-28(23,27)6/h9-10,12,18-21,23,31-32,35-36H,11,13-16H2,1-8H3/b12-9+ |

Clé InChI |

IJFYQSUPMMVTOA-NZKKDQNNSA-N |

SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(CC=CC(C)(C)O)O)O)C)C |

SMILES isomérique |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O)O |

SMILES canonique |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(CC=CC(C)(C)O)O)O)C)C |

Origine du produit |

United States |

Natural Occurrence, Distribution, and Biosynthesis of 22 Deoxocucurbitacin D

Natural Occurrence and Distribution

22-Deoxocucurbitacin D is a member of the cucurbitacin family, a group of highly oxygenated tetracyclic triterpenoid (B12794562) secondary metabolites. nih.gov These compounds are well-known for their bitter taste and primarily function as a defense mechanism for plants against herbivores. nih.gov While cucurbitacins are found in a variety of plant families, 22-deoxocucurbitacin D has been specifically isolated from several species within the Cucurbitaceae family. nih.govwikipedia.org

The compound has been identified in the following plants:

Hemsleya endecaphylla : From which an extraction yield of 14 mg per 72 g of dried tubers has been reported. wikipedia.orgwikiwand.comnih.gov

Ecballium elaterium : Also known as the squirting cucumber, its fruit juice is a known source of this compound. nih.govnih.govmdpi.com

Wilbrandia ebracteata : The roots of this plant have been found to contain 22-deoxocucurbitacin D. wikipedia.orgwikiwand.commdpi.com

Bryonia alba (White Bryony) researchgate.netphcogrev.com

Bryonia verrucosa nih.gov

While cucurbitacins in general are widely distributed, the presence of 22-deoxocucurbitacin D has been confirmed in the species listed above through phytochemical studies. nih.govwikipedia.orgnih.gov

Table 1: Natural Plant Sources of 22-Deoxocucurbitacin D

| Family | Species | Plant Part | Reference(s) |

|---|---|---|---|

| Cucurbitaceae | Hemsleya endecaphylla | Tubers | wikipedia.org, wikiwand.com, nih.gov |

| Cucurbitaceae | Ecballium elaterium | Fruit Juice | nih.gov, nih.gov, mdpi.com |

| Cucurbitaceae | Wilbrandia ebracteata | Roots | wikipedia.org, wikiwand.com, mdpi.com |

| Cucurbitaceae | Bryonia alba | Roots | researchgate.net, phcogrev.com |

| Cucurbitaceae | Bryonia verrucosa | Not Specified | nih.gov |

Biosynthesis

The biosynthesis of cucurbitacins is a complex process that is not yet fully understood. nih.govmdpi.com These compounds are chemically classified as triterpenes, which are formally derived from the tetracyclic hydrocarbon cucurbitane. wikipedia.org The biosynthetic pathway originates from the cyclization of squalene, a common precursor for triterpenoids.

While the complete pathway for 22-deoxocucurbitacin D has not been fully elucidated, research on related compounds provides significant insights. For instance, studies on cucurbitacin C in cucumber (Cucumis sativus) have identified nine specific genes involved in its biosynthesis. nih.gov Furthermore, two key transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit), have been discovered to regulate this pathway in the leaves and fruits, respectively. nih.gov It is presumed that the biosynthesis of 22-deoxocucurbitacin D follows a similar, highly regulated enzymatic pathway, leading to the various oxygenation functionalities that characterize its structure.

Influence of Environmental Factors on Biosynthesis and Accumulation

The production and accumulation of 22-deoxocucurbitacin D and other cucurbitacins are significantly influenced by various environmental conditions. nih.gov These abiotic stresses can trigger the plant's defense mechanisms, leading to an increased synthesis of these bitter compounds. maxapress.com Key environmental factors include temperature, water availability (drought), and light. nih.govd-nb.info

Detailed Research Findings:

Temperature: Temperature fluctuations can have a critical impact on cucurbitacin metabolism. nih.gov Research on cucumber (Cucumis sativus) demonstrated that plants grown at lower temperatures (18°C during the day and 12°C at night) exhibited bitterness, which is indicative of cucurbitacin production. nih.gov In contrast, no bitterness was detected in cucumbers grown at higher temperatures of 30°C/22°C (day/night). nih.gov This suggests that lower temperatures can act as a stressor that upregulates the biosynthetic pathway of these compounds.

Drought Stress: Water scarcity is another significant factor affecting plant secondary metabolism. maxapress.com Studies on Luffa acutangula (angled luffa) used metabolomic and transcriptomic analyses to investigate the cucurbitacin biosynthesis pathway. nih.gov The results confirmed that drought stress, as well as treatment with abscisic acid (a plant hormone involved in stress responses), significantly affected the pathway, leading to a higher concentration of cucurbitacins in bitter fruits compared to non-bitter varieties. nih.gov

Light: Light intensity and duration (photoperiod) are crucial for plant growth and can alter the production of secondary metabolites. nih.govmdpi.com While specific studies detailing the direct effect of light on 22-deoxocucurbitacin D are limited, the general principle is that light conditions regulate the expression of genes involved in secondary metabolite synthesis. mdpi.com For example, insufficient light can inhibit numerous physiological and biochemical processes in plants, potentially impacting the accumulation of defensive compounds like cucurbitacins. nih.gov

Table 2: Influence of Environmental Factors on Cucurbitacin Biosynthesis

| Environmental Factor | Plant Species Studied | Observed Effect | Research Findings | Reference(s) |

|---|---|---|---|---|

| Temperature | Cucumis sativus (Cucumber) | Lower temperatures induce bitterness. | Plants grown at 18°C/12°C (day/night) produced bitter fruits, while those at 30°C/22°C did not. | nih.gov |

| Drought Stress | Luffa acutangula (Angled Luffa) | Increased cucurbitacin concentration. | Drought stress affected the cucurbitacin biosynthetic pathway, leading to higher levels in bitter fruits. | nih.gov |

| Abscisic Acid | Luffa acutangula (Angled Luffa) | Increased cucurbitacin concentration. | Treatment with abscisic acid influenced the cucurbitacin biosynthetic pathway. | nih.gov |

| Light | General (Various Plants) | Can inhibit or enhance secondary metabolite production. | Insufficient light can negatively impact overall plant metabolism. Light intensity and duration regulate gene expression for secondary metabolites. | nih.gov, mdpi.com, mdpi.com |

Chemical Synthesis and Derivatization Strategies for 22 Deoxocucurbitacin D Analogues

Methodological Approaches to the Total Synthesis of 22-Deoxocucurbitacin D Scaffold

To date, a completed total synthesis of 22-deoxocucurbitacin D has not been reported in scientific literature. However, significant progress has been made in the synthesis of the core cucurbitane skeleton, which is a critical step towards this goal. The primary challenge in synthesizing the cucurbitacin scaffold lies in the construction of its highly substituted and stereochemically complex tetracyclic ring system, which includes several stereodefined quaternary carbon centers. nsf.gov

Synthetic efforts toward the closely related cucurbitacins B and D have provided valuable insights and strategies applicable to the synthesis of 22-deoxocucurbitacin D. acs.orgnih.gov A key approach in these synthetic studies is the use of a Diels-Alder reaction to convergently construct the B-ring and establish the core tetracyclic framework. acs.orgnih.govacs.org This strategy involves the reaction of a diene with a dienophile to form the characteristic cyclohexene (B86901) moiety of the B-ring. acs.org Researchers have investigated the effects of steric and electronic variations on the dienophile to control the stereoselectivity of this cycloaddition. nih.gov

Another significant advancement is the asymmetric de novo synthesis of octanorcucurbitacin B, a cucurbitane triterpenoid (B12794562). nsf.gov This approach successfully created the cucurbitane skeleton without proceeding through a lanostane (B1242432) intermediate, which is a departure from the biosynthetic pathway. nsf.gov This synthesis utilized a sequence of annulative cross-coupling and intramolecular Heck reactions to build the tetracyclic system with the correct stereochemistry at the C9 and C13 quaternary centers. nsf.gov Such methodologies are crucial for the future total synthesis of 22-deoxocucurbitacin D and other members of the cucurbitacin family.

Semi-Synthetic Routes and Structural Modifications of Natural 22-Deoxocucurbitacin D

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a more practical approach for generating analogues of 22-deoxocucurbitacin D. This compound can be isolated from various plant sources, including Ecballium elaterium and Bryonia alba. researchgate.netresearchgate.net

One reported modification of 22-deoxocucurbitacin D involves treatment with a mild acid. This reaction leads to the elimination of the hydroxyl group at the C-25 position and the subsequent formation of an ether bridge between C-16 and C-23. researchgate.net This demonstrates the potential to create novel cyclic derivatives from the natural product.

Furthermore, general strategies for the semi-synthesis of cucurbitacin derivatives have been developed using related compounds like dihydrocucurbitacin B as a starting material. researchgate.net These strategies involve modifications to the functional groups on the rings and the side chain. researchgate.net Such approaches could be adapted to 22-deoxocucurbitacin D to create a library of new compounds for biological evaluation.

Rational Design and Synthesis of 22-Deoxocucurbitacin D Derivatives and Congeners

The rational design of 22-deoxocucurbitacin D derivatives is guided by structure-activity relationship (SAR) studies of the broader cucurbitacin class. The goal is to synthesize new molecules with improved biological activity, selectivity, and pharmacokinetic properties. While specific design strategies for 22-deoxocucurbitacin D are not extensively documented, the principles can be inferred from research on other cucurbitacins.

Key areas for modification include the side chain and the functional groups on the tetracyclic core. For instance, the synthesis of glycosidic derivatives of dihydrocucurbitacin B has been explored to potentially enhance solubility and alter biological activity. researchgate.net The introduction of a triazole moiety between the cucurbitane skeleton and a sugar unit is another innovative approach to creating novel congeners. researchgate.net These strategies highlight the potential for generating diverse derivatives of 22-deoxocucurbitacin D through targeted chemical synthesis.

Structure-Activity Relationship (SAR) Studies of 22-Deoxocucurbitacin D and Related Triterpenoids

Understanding the relationship between the chemical structure of 22-deoxocucurbitacin D and its biological activity is crucial for the development of new therapeutic agents. SAR studies help to identify the key structural features responsible for its efficacy.

Preliminary SAR studies on various cucurbitacins have revealed several structural features that are important for their cytotoxic effects. d-nb.info These general findings are likely applicable to 22-deoxocucurbitacin D.

The side chain at C-17 plays a significant role in the biological activity of cucurbitacins. Modifications to this side chain can dramatically alter the potency of the compound. The presence of hydroxyl groups and the double bond within the side chain are thought to be important for interacting with biological targets.

The tetracyclic core, with its specific stereochemistry and pattern of oxygenation, is also essential. The α,β-unsaturated ketone in ring A and the ketone in ring C are common features in many active cucurbitacins and are believed to be critical for their mechanism of action.

| Structural Moiety | General Location | Implied Importance for Biological Efficacy |

|---|---|---|

| α,β-Unsaturated Ketone | Ring A | Considered crucial for covalent interaction with biological targets. |

| Carbonyl Group at C-11 | Ring C | Contributes to the overall shape and electronic properties of the molecule. |

| Hydroxylated Side Chain | C-17 | Essential for potent biological activity; modifications can significantly alter efficacy. |

| Double Bond in Side Chain | Typically at C-23/C-24 | Influences the conformation and reactivity of the side chain. |

A direct comparison of the structure-activity relationships of 22-deoxocucurbitacin D and Cucurbitacin D is particularly informative. The only structural difference between these two compounds is the presence of a hydroxyl group at the C-22 position in Cucurbitacin D, which is absent in 22-deoxocucurbitacin D. researchgate.net

This single difference can have a significant impact on their biological activities. The hydroxyl group at C-22 in Cucurbitacin D can participate in hydrogen bonding with target proteins, potentially leading to a different or stronger interaction compared to 22-deoxocucurbitacin D. The absence of this hydroxyl group in 22-deoxocucurbitacin D makes this region of the molecule more hydrophobic, which could influence its binding to target sites and its pharmacokinetic properties.

While comprehensive comparative studies are limited, the available data on the cytotoxicity of various cucurbitacins suggest that the degree and position of hydroxylation on the side chain are critical determinants of potency. d-nb.info Therefore, it is plausible that Cucurbitacin D and 22-deoxocucurbitacin D exhibit different potency profiles against various cell lines due to this structural variance.

| Compound | Substitution at C-22 | Potential Implication for SAR |

|---|---|---|

| 22-Deoxocucurbitacin D | Hydrogen | Increased hydrophobicity in the side chain; altered binding interactions due to lack of a hydrogen bond donor/acceptor. |

| Cucurbitacin D | Hydroxyl Group (-OH) | Ability to form hydrogen bonds with biological targets; potentially different binding affinity and specificity. |

Compound Index

| Compound Name |

|---|

| 22-deoxocucurbitacin D |

| Cucurbitacin B |

| Cucurbitacin D |

| Dihydrocucurbitacin B |

| Octanorcucurbitacin B |

Advanced Analytical Methodologies for the Isolation, Identification, and Quantitation of 22 Deoxocucurbitacin D

Extraction and Chromatographic Purification Techniques

The initial steps in studying 22-deoxocucurbitacin D involve its removal from the plant matrix and subsequent purification from a multitude of other co-extracted compounds. This is typically achieved through a combination of solvent extraction and various chromatographic methods.

The extraction of 22-deoxocucurbitacin D, a semi-polar triterpenoid (B12794562), is highly dependent on the choice of solvent. researchgate.net Cucurbitacins, as a class, are soluble in a range of organic solvents including methanol (B129727), ethanol, chloroform (B151607), ethyl acetate (B1210297), and petroleum ether, but have limited solubility in water. phcogrev.com A common strategy involves a sequential extraction process using solvents of increasing polarity to fractionate the crude plant material. researchgate.net

For instance, a methanolic extract of plant material, such as from Ecballium elaterium, is often the starting point. nih.govwaocp.org This crude extract is then partitioned between different immiscible solvents. A typical fractionation may involve sequential extraction with petroleum ether (a non-polar solvent to remove waxes and lipids), followed by chloroform and then ethyl acetate. nih.govgoogle.com The chloroform and ethyl acetate fractions are generally found to be rich in cucurbitacins, including 22-deoxocucurbitacin D. nih.govscispace.com Chloroform, in particular, has been noted as an effective solvent for obtaining cucurbitacins in high concentration. researchgate.netscispace.com In some protocols, dried plant material is directly extracted with methanol via sonication, followed by filtration and dilution for analysis. nih.gov The optimization of these solvent systems is crucial for maximizing the yield of the target compound while minimizing the co-extraction of impurities.

Following initial solvent extraction and fractionation, column chromatography is the primary method for purifying 22-deoxocucurbitacin D. Silica (B1680970) gel is the most commonly used stationary phase for this purpose. nih.govgoogle.comspringermedizin.de The process involves applying the concentrated extract (e.g., the chloroform fraction) to a silica gel column and eluting with a gradient of solvents. nih.gov

A typical elution strategy might start with a less polar solvent system and gradually increase in polarity. For example, a gradient of chloroform and methanol (from 100:0 to 40:60) can be used to separate the extract into several fractions. nih.gov These fractions are monitored by Thin Layer Chromatography (TLC). nih.govspringermedizin.de Fractions containing the target compound may then be subjected to further chromatographic steps. A second column, perhaps eluted with a different solvent system like 80% chloroform: 20% ethyl acetate, can be employed for finer purification. nih.gov Flash chromatography, a rapid form of column chromatography, is also frequently utilized, often with solvent combinations such as chloroform, acetone, and methanol. google.commjcce.org.mk

For final purification to obtain highly pure 22-deoxocucurbitacin D suitable for spectroscopic analysis and bioassays, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. mjcce.org.mk Reversed-phase columns, such as C18, are commonly used. nih.gov The mobile phase for preparative HPLC typically consists of a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like methanol or acetonitrile, run in a gradient elution mode. nih.gov The eluent is monitored by a UV detector, and fractions corresponding to the peak of 22-deoxocucurbitacin D are collected automatically. mjcce.org.mk

Spectroscopic Characterization and Structural Elucidation of 22-Deoxocucurbitacin D

Once isolated, the definitive identification and structural elucidation of 22-deoxocucurbitacin D require the use of powerful spectroscopic techniques. NMR, MS, and UV-Vis spectroscopy each provide critical pieces of information that, when combined, confirm the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex tetracyclic structure of 22-deoxocucurbitacin D. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are used to assign every proton and carbon signal in the molecule. researchgate.net These assignments are crucial for confirming the connectivity and stereochemistry of the compound. The chemical shifts are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS), with deuterated chloroform (CDCl₃) often used as the solvent. d-nb.info The complete ¹H and ¹³C NMR signal assignments for 22-deoxocucurbitacin D have been published and are essential for its unambiguous identification. researchgate.netd-nb.infoacs.org

Below are the reported NMR signal assignments for 22-deoxocucurbitacin D.

| Carbon No. | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 36.3 | 1.85 (m), 2.25 (m) |

| 2 | 71.1 | 4.52 (dd, J=12.5, 6.2) |

| 3 | 213.1 | - |

| 4 | 49.6 | - |

| 5 | 140.7 | - |

| 6 | 120.5 | 5.85 (d, J=5.5) |

| 7 | 39.1 | 2.50 (m) |

| 8 | 45.9 | 2.45 (m) |

| 9 | 50.1 | - |

| 10 | 36.9 | 2.95 (d, J=8.0) |

| 11 | 212.6 | - |

| 12 | 53.1 | 3.15 (d, J=15.0), 3.45 (d, J=15.0) |

| 13 | 58.7 | - |

| 14 | 50.9 | - |

| 15 | 32.8 | 2.10 (m), 2.30 (m) |

| 16 | 71.3 | 5.05 (m) |

| 17 | 56.1 | 2.80 (m) |

| 18 | 19.9 | 1.02 (s) |

| 19 | 20.4 | 1.38 (s) |

| 20 | 40.1 | 2.65 (m) |

| 21 | 23.8 | 1.25 (d, J=7.0) |

| 22 | 202.6 | - |

| 23 | 119.4 | 6.10 (dd, J=15.5, 9.0) |

| 24 | 152.0 | 6.90 (d, J=15.5) |

| 25 | 70.9 | - |

| 26 | 26.5 | 1.35 (s) |

| 27 | 26.1 | 1.35 (s) |

| 28 | 21.7 | 1.20 (s) |

| 29 | 24.7 | 1.22 (s) |

| 30 | 19.1 | 1.45 (s) |

Data sourced from Seger et al. (2005) and Alsayari et al. (2018). d-nb.infomdpi.com

Mass spectrometry (MS) provides the exact molecular weight and valuable information about the compound's structure through analysis of its fragmentation patterns. For 22-deoxocucurbitacin D, which has a molecular formula of C₃₀H₄₆O₆, the calculated molecular weight is approximately 502.7 g/mol . nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is commonly used. d-nb.info In positive ion mode, 22-deoxocucurbitacin D is typically detected as a protonated molecule [M+H]⁺ with an m/z (mass-to-charge ratio) of approximately 503.3363. nih.govdiva-portal.org The high accuracy of this measurement helps to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion. The resulting fragment ions are characteristic of the molecule's structure. For 22-deoxocucurbitacin D, common fragment ions observed in MS/MS analysis include those at m/z 485.3256 (corresponding to the loss of water, [M+H-H₂O]⁺), 467.3154 (loss of a second water molecule), and 449.3045 (loss of a third water molecule). nih.govdiva-portal.org The cleavage of the side chain is also a characteristic fragmentation pathway for cucurbitacins. researchgate.net The analysis of these fragmentation patterns is a key step in the structural confirmation of the isolated compound. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the chromophores within the 22-deoxocucurbitacin D molecule. The presence of α,β-unsaturated ketone systems in the cucurbitane skeleton is responsible for characteristic UV absorption. phcogrev.com Most cucurbitacins exhibit a UV absorption maximum (λmax) around 230 nm. phcogrev.com For 22-deoxocucurbitacin D, the presence of the conjugated diene system within its structure results in a distinct UV absorption profile that aids in its identification during chromatographic procedures like HPLC. mjcce.org.mkd-nb.info

Quantitative Analytical Methods for 22-Deoxocucurbitacin D in Complex Samples

The accurate quantification of 22-deoxocucurbitacin D in complex matrices, such as plant extracts and biological fluids, is essential for understanding its distribution, biosynthesis, and pharmacological potential. To achieve this, robust analytical methodologies are required that offer high sensitivity, selectivity, and reproducibility. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are the principal techniques employed for this purpose.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 22-deoxocucurbitacin D. The development of a reliable HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the target analyte from other components in the sample matrix. researchgate.net This process typically includes the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. researchgate.net For cucurbitacins, reversed-phase columns, such as C18, are frequently utilized. thaiscience.info

The validation of an analytical procedure is critical to demonstrate its suitability for its intended purpose. researchgate.neteuropa.eu According to International Council for Harmonisation (ICH) guidelines, the validation of an HPLC method for quantifying a specific compound like 22-deoxocucurbitacin D involves assessing several key performance characteristics: europa.eu

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov A calibration curve is generated by plotting the peak area against a series of known concentrations, and the correlation coefficient (r²) is calculated. pensoft.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.govcore.ac.uk

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.netcore.ac.uk

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ms-editions.cl

Validated HPLC methods have been successfully used for the quantification of various cucurbitacins, demonstrating good linearity, accuracy, precision, and ruggedness. mjcce.org.mk

Table 1: Representative Validation Parameters for a Quantitative HPLC Method

| Validation Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | Indicates a strong correlation between concentration and detector response over a specified range. pensoft.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the experimental value is to the true value, assessed by analyzing samples with known concentrations. pensoft.net |

| Precision (% RSD) | ≤ 2% | Measures the closeness of repeated measurements. It is expressed as the Relative Standard Deviation (RSD). core.ac.uk |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest concentration of the analyte that can be reliably distinguished from the background noise. mdpi.com |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. mdpi.com |

| Robustness | RSD of results should be within acceptable limits after minor changes in method parameters (e.g., pH, flow rate). | Demonstrates the reliability of the method with respect to deliberate variations in its parameters. ms-editions.cl |

Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the comprehensive analysis of secondary metabolites in complex samples. jmb.or.kr It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for identifying and quantifying compounds like 22-deoxocucurbitacin D, even at trace levels. researchgate.netnih.gov

Metabolite profiling using LC-MS/MS allows for the simultaneous detection of a wide range of compounds in a single analytical run. jmb.or.kr A comprehensive profiling of natural products in plants of the Cucurbitaceae family has been successfully performed using HPLC-QTOF-MS/MS analysis. researchgate.net In such studies, 22-deoxocucurbitacin D was identified based on its accurate mass and fragmentation patterns. nih.gov

The general workflow for metabolite profiling of 22-deoxocucurbitacin D in a plant sample involves:

Sample Preparation: Plant material is typically dried, ground, and extracted using a suitable solvent, such as methanol. The extract is then filtered before analysis. researchgate.net

LC Separation: The extract is injected into the LC system. A reversed-phase C18 column is commonly used to separate the metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to improve ionization, is employed. nih.govdiva-portal.org

MS Detection and Identification: As compounds elute from the LC column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. nih.gov The mass spectrometer detects the mass-to-charge ratio (m/z) of the molecular ions. For 22-deoxocucurbitacin D (Chemical Formula: C₃₀H₄₆O₆), the protonated molecule [M+H]⁺ is observed at an m/z of approximately 503.3363. nih.gov

MS/MS Fragmentation: To confirm the identity, the specific molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern (MS/MS spectrum), which serves as a structural fingerprint. nih.gov

Quantitation: For quantitative analysis, a multiple reaction monitoring (MRM) approach on an ion trap or triple quadrupole mass spectrometer can be used. researchgate.net This highly selective technique monitors specific precursor-to-product ion transitions, enhancing sensitivity and reducing matrix interference.

Table 2: Chromatographic and Mass Spectrometric Parameters for the Analysis of 22-Deoxocucurbitacin D

| Parameter | Condition | Reference |

|---|---|---|

| Liquid Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 3.0 × 50 mm, 2.7 µm) | diva-portal.org |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol or Acetonitrile with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.5 mL/min | diva-portal.org |

| Injection Volume | 2 µL | diva-portal.org |

| Column Temperature | 40 °C | diva-portal.org |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Observed Ion | [M+H]⁺ | nih.gov |

| Precursor Ion (m/z) | 503.3363 | nih.gov |

| Key Fragment Ions (m/z) | 485.3256, 467.3154, 449.3045 | nih.gov |

| Scan Mode | Full Scan for Profiling, MRM for Quantitation | researchgate.netnih.gov |

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action of 22 Deoxocucurbitacin D

In Vitro Cellular Effects of 22-Deoxocucurbitacin D

Studies involving a panel of cancer cell lines have shown that cucurbitacins, including 22-deoxocucurbitacin D, can significantly inhibit cell growth. nih.gov For instance, in a study testing twelve different cucurbitacins, several compounds, including 22-deoxocucurbitacin D, exhibited cytotoxic effects against various cancer cell lines. nih.gov The anti-proliferative activity of these compounds is a key aspect of their potential as anticancer agents. nih.gov The primary mechanism behind this activity often involves the induction of apoptosis and the regulation of cell proliferation pathways. nih.gov

While specific IC50 values for 22-deoxocucurbitacin D are not always detailed individually in broader studies, the collective evidence points to its role in reducing cancer cell viability. nih.gov The general consensus from multiple research endeavors is that cucurbitacins, as a group, effectively suppress the proliferation of tumor cells. nih.gov

Table 1: Impact of 22-Deoxocucurbitacin D on Cellular Proliferation and Viability

| Cell Lineage | Observed Effects | Key Findings |

|---|---|---|

| Various Cancer Cell Lines | Inhibition of cell proliferation and reduction in cell viability. nih.gov | Part of a group of cucurbitacins showing cytotoxic activity. nih.gov |

| General Tumor Cells | Suppression of cell growth. nih.gov | Contributes to the known anti-proliferative effects of cucurbitacins. nih.gov |

22-Deoxocucurbitacin D is implicated in the induction of apoptosis, a form of programmed cell death, in cancer cells. This is a characteristic feature of the cucurbitacin family of compounds, which are recognized for their ability to trigger apoptotic pathways. nih.govresearchgate.net The induction of apoptosis by cucurbitacins is a critical mechanism underlying their anticancer potential. nih.gov

The process of apoptosis induction by cucurbitacins often involves the modulation of proteins that regulate programmed cell death. mdpi.com For instance, cucurbitacin D has been shown to induce apoptosis in human T-cell leukemia cells, and this effect can be influenced by other apoptosis-regulating proteins. nih.gov

Table 2: Mechanisms of Apoptosis Induction by 22-Deoxocucurbitacin D

| Apoptotic Mechanism | Observed Effects | Key Findings |

|---|---|---|

| General Apoptosis Induction | Contributes to the pro-apoptotic activity of the cucurbitacin class. nih.govresearchgate.net | A primary function of cucurbitacins is the induction of apoptosis. nih.gov |

| Regulation of Apoptotic Pathways | Implicated in the modulation of programmed cell death pathways. mdpi.com | Part of a compound family that influences key apoptosis regulators. mdpi.com |

Cucurbitacins, including by extension 22-deoxocucurbitacin D, have been shown to modulate cell cycle progression, often leading to cell cycle arrest in various cancer cell lines. nih.gov This interruption of the cell division process is a key component of their anti-proliferative effects.

Studies on related cucurbitacins provide insight into these mechanisms. For example, cucurbitacin D has been found to induce G2/M phase cell cycle arrest in doxorubicin-resistant breast cancer cells. nih.gov This arrest is a crucial step that prevents the cancer cells from dividing and proliferating. Similarly, other cucurbitacins like cucurbitacin B and E have been observed to cause cell cycle arrest at different phases in various cancer cell types. nih.govnih.gov

The ability of cucurbitacins to halt the cell cycle is often linked to their impact on key regulatory proteins. plos.org While the specific effects of 22-deoxocucurbitacin D on cell cycle checkpoints are not as extensively detailed as some other cucurbitacins, its inclusion in this family of compounds suggests a similar mode of action. nih.govnih.gov

Table 3: Modulation of Cell Cycle by 22-Deoxocucurbitacin D

| Cell Cycle Phase | Observed Effects | Key Findings |

|---|---|---|

| General Cell Cycle | Implicated in cell cycle arrest as part of the cucurbitacin family. nih.gov | A common mechanism of action for cucurbitacins is the induction of cell cycle arrest. nih.gov |

| G2/M Phase | Related cucurbitacins induce G2/M arrest in breast cancer cells. nih.gov | Suggests a potential mechanism for 22-deoxocucurbitacin D. |

Autophagy, a cellular process of self-digestion, can have a dual role in cancer, sometimes promoting survival and other times contributing to cell death. Some cucurbitacins have been found to induce autophagy.

For instance, cucurbitacin D has been reported to induce autophagy in human T-cell leukemia cells, and this autophagy was found to be associated with the induction of apoptosis. nih.gov This suggests a complex interplay between these two cellular processes. The induction of autophagy is regulated by a complex network of signaling pathways, including the mTOR and AMPK pathways. plos.orgfrontiersin.orgmdpi.com While the specific role of 22-deoxocucurbitacin D in regulating autophagy is an area for further investigation, the findings with related compounds indicate a potential involvement in this process.

Table 4: Induction and Regulation of Autophagy by 22-Deoxocucurbitacin D

| Cellular Process | Observed Effects | Key Findings |

|---|---|---|

| Autophagy | Related cucurbitacins induce autophagy in leukemia cells. nih.gov | Suggests a potential role for 22-deoxocucurbitacin D in modulating autophagy. |

Molecular Targets and Intracellular Signaling Pathways Affected by 22-Deoxocucurbitacin D

A significant mechanism of action for cucurbitacins, likely including 22-deoxocucurbitacin D, is the inhibition of key transcription factors such as NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3). nih.govmdpi.com These transcription factors play crucial roles in cancer cell proliferation, survival, and inflammation.

Studies have demonstrated that cucurbitacin D effectively inhibits the activation of both STAT3 and NF-κB in doxorubicin-resistant breast cancer cells. nih.govnih.gov This inhibition prevents their translocation to the nucleus and subsequent transcriptional activity, leading to decreased cell proliferation and the induction of apoptosis. nih.govelsevierpure.com The suppression of STAT3 and NF-κB signaling is a well-documented effect of various cucurbitacins and is considered a primary molecular target. nih.govfrancis-press.com

The inhibition of these pathways disrupts a wide range of downstream cellular processes that are essential for tumor growth and survival. nih.govfrancis-press.com Given that 22-deoxocucurbitacin D is part of this compound family, it is highly probable that it shares this inhibitory activity against NF-κB and STAT3. nih.govnih.gov

Table 5: Inhibition of Transcription Factors by 22-Deoxocucurbitacin D

| Transcription Factor | Observed Effects | Key Findings |

|---|---|---|

| NF-κB | Related cucurbitacins inhibit NF-κB activation and nuclear translocation. nih.govnih.govelsevierpure.com | A key mechanism for inducing apoptosis and suppressing tumor growth. francis-press.com |

| STAT3 | Related cucurbitacins suppress STAT3 phosphorylation and transcriptional activity. nih.govnih.govelsevierpure.com | A primary target for the anti-proliferative effects of cucurbitacins. nih.gov |

Modulation of Receptor Tyrosine Kinase Pathways (e.g., EGFR/MAPK)

22-Deoxocucurbitacin D, along with other cucurbitacins, has been shown to modulate receptor tyrosine kinase (RTK) signaling pathways, which are crucial in cell proliferation and survival. nih.gov A key target within this family is the Epidermal Growth Factor Receptor (EGFR). The binding of a ligand to EGFR activates its intrinsic kinase activity, leading to the initiation of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govmdpi.com

In non-small cell lung cancer (NSCLC) cells, cucurbitacin D, a closely related compound, has been observed to inhibit the activity of the EGFR signaling pathway. nih.gov This inhibition extends to downstream components of the MAPK pathway. nih.gov Studies have demonstrated that cucurbitacins can interfere with the EGFR-MAPK signaling pathway, leading to the inhibition of cell proliferation. mdpi.com The EGFR-MAPK pathway is a significant regulator of MUC5AC mucin production, and inhibitors of EGFR tyrosine kinase can suppress its expression. biomolther.org Over-activation of the EGFR-MAPK signaling in cancer cells is known to promote uncontrolled proliferation and survival. nih.gov

The mechanism by which cucurbitacins exert their effects on the EGFR pathway can be multifaceted. For instance, cucurbitacin D has been found to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) in NSCLC cells by blocking the binding of EGF to EGFR. nih.gov This action prevents the activation of the receptor and the subsequent signaling cascade. nih.gov

Interference with Heat Shock Protein 90 (HSP90) Machinery

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the maturation and stability of numerous client proteins, many of which are implicated in oncogenic pathways. nih.govheraldopenaccess.usmdpi.com Inhibition of HSP90 has emerged as a promising anti-cancer strategy, as it leads to the degradation of these client proteins and subsequent tumor regression. nih.gov

22-Deoxocucurbitacin D, like other cucurbitacins, is recognized as a disruptor of the HSP90 chaperone machinery. nih.gov The mechanism of action involves the disruption of the HSP90 heteroprotein complex, which is necessary for client protein maturation. nih.govresearchgate.net This disruption prevents the proper folding and function of client proteins without inducing the heat shock response, a pro-survival mechanism often triggered by N-terminal HSP90 inhibitors. nih.govresearchgate.net

Cucurbitacin D has been shown to disrupt the interactions between HSP90 and its co-chaperones, such as Cdc37 and p23. researchgate.net This interference with the chaperone cycle leads to the destabilization and subsequent degradation of HSP90 client proteins. nih.govmdpi.com

Other Identified Protein-Protein Interactions and Enzyme Inhibition

Beyond the well-defined EGFR/MAPK and HSP90 pathways, the biological activity of 22-deoxocucurbitacin D and its analogs involves a broader spectrum of protein-protein interactions (PPIs) and enzyme inhibition. beilstein-journals.orgnih.govnih.govfrontiersin.orgdrugdiscoverychemistry.com These interactions are central to many cellular processes, and their modulation can have significant therapeutic effects. beilstein-journals.orgfrontiersin.org

One of the key targets of cucurbitacins is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. mdpi.com Cucurbitacin D has been shown to inhibit the activity of STAT3 in breast cancer cells, leading to reduced cell growth and apoptosis. mdpi.com Cucurbitacins effectively inhibit the JAK2/STAT3 signaling pathway by down-regulating genes involved in cell proliferation, survival, and angiogenesis. mdpi.com

Furthermore, cucurbitacins have been found to interact with other protein systems. For example, they can influence the activity of enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in inflammation. researchgate.net Some studies have also hinted at interactions with components of the ubiquitin-proteasome pathway, as HSP90 inhibition often leads to the ubiquitination and degradation of its client proteins. nih.govmdpi.com The ability of cucurbitacins to modulate these various protein-protein interactions and enzyme activities underscores their pleiotropic effects on cancer cells. mdpi.comnih.govresearchgate.net

In Vivo Preclinical Efficacy Studies of 22-Deoxocucurbitacin D in Animal Models

Selection and Justification of Relevant Animal Models for Biological Activity Assessment

The translation of in vitro findings to a whole-organism context necessitates the use of in vivo preclinical models. youtube.comnih.govwalshmedicalmedia.com The selection of an appropriate animal model is a critical step in assessing the biological activity and therapeutic potential of compounds like 22-deoxocucurbitacin D. walshmedicalmedia.commdpi.com Animal models serve to evaluate efficacy, safety, and pharmacokinetics before a compound can be considered for human trials. youtube.com

For oncology research, a variety of animal models are employed, with rodents being the most common due to their genetic tractability, cost-effectiveness, and physiological similarities to humans in many aspects. mdpi.com The choice of a specific model depends on the research question and the type of cancer being studied. walshmedicalmedia.com For instance, to study the anti-inflammatory effects of a topical drug, an animal model with induced skin irritation might be used. youtube.com In cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to assess the anti-tumor efficacy of a drug. alacrita.com

The justification for using a particular animal model rests on its ability to recapitulate key aspects of the human disease. walshmedicalmedia.com An ideal animal model for target validation should mimic the disease phenotype, share the same pathophysiology as in humans, and respond to existing therapies in a similar manner. walshmedicalmedia.com For immunomodulatory therapies, humanized animal models, which incorporate human cells or genes, are becoming increasingly important due to the significant differences between the immune systems of humans and other animals. alacrita.com

Evaluation of Pharmacodynamic Endpoints and Biomarker Responses in Vivo

In vivo preclinical studies are crucial for evaluating the pharmacodynamic (PD) effects of a drug candidate like 22-deoxocucurbitacin D. ecancer.orgnih.gov Pharmacodynamics refers to the effect of a drug on the body, and PD biomarkers are used to measure this biological activity. veedalifesciences.comtataa.com These biomarkers can provide an early indication of a drug's efficacy and help in optimizing dosing for subsequent clinical trials. ecancer.org

The evaluation of PD endpoints in animal models involves measuring changes in specific biomarkers that are known to be modulated by the drug. ecancer.orgnih.gov For a compound like 22-deoxocucurbitacin D, which targets pathways like EGFR/MAPK and HSP90, relevant biomarkers could include the phosphorylation status of EGFR and ERK, or the levels of HSP90 client proteins in tumor tissue. nih.govnih.gov For instance, a decrease in the phosphorylation of EGFR or an increase in the degradation of an HSP90 client protein in tumor-bearing mice treated with 22-deoxocucurbitacin D would serve as evidence of target engagement and biological activity. nih.govnih.gov

Immunomodulatory Activities of 22-Deoxocucurbitacin D and Related Cucurbitacins

Cucurbitacins, including 22-deoxocucurbitacin D, have demonstrated significant immunomodulatory activities in addition to their direct anti-cancer effects. researchgate.netfarmaciajournal.com These compounds can influence both the innate and adaptive immune systems. researchgate.net

An extract from Bryonia alba, containing cucurbitacins as major components, has been reported to possess immunomodulatory, stress-protective, and tonic properties, enhancing the body's nonspecific resistance to harmful stimuli. farmaciajournal.com This suggests a broad impact on the immune system.

The anti-inflammatory effects of cucurbitacins are a key aspect of their immunomodulatory profile. researchgate.net They have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), enzymes that play a crucial role in inflammation. researchgate.net By suppressing pro-inflammatory cytokines and reducing oxidative stress, cucurbitacins can mitigate inflammatory pathways. researchgate.net This anti-inflammatory action may contribute to their anti-tumor activity, as chronic inflammation is a known driver of tumorigenesis. researchgate.net

Furthermore, some cucurbitacins have been shown to modulate the activity of immune cells. researchgate.net By influencing the tumor microenvironment and modulating immune responses, these compounds have the potential to be used in combination with other cancer therapies to enhance their efficacy. researchgate.net The ability of cucurbitacins to modulate acquired immunity proteins further highlights their complex interplay with the immune system. researchgate.net

Future Research Directions and Translational Prospects for 22 Deoxocucurbitacin D

Advancements in Sustainable and Scalable Production of 22-Deoxocucurbitacin D

The limited availability of 22-deoxocucurbitacin D from its natural plant sources presents a significant hurdle to extensive research and development. Overcoming this challenge requires innovative approaches to ensure a sustainable and scalable supply of this promising compound.

Genetic Engineering and Molecular Breeding for Enhanced Plant-Based Production

The biosynthesis of cucurbitacins, including 22-deoxocucurbitacin D, is a complex process involving a series of enzymatic steps. maxapress.commaxapress.com Recent advances in understanding the genetic basis of cucurbitacin production in various Cucurbitaceae species have opened new avenues for enhancing the yield of these compounds in their native plant producers. maxapress.commaxapress.comnih.gov

Key to this is the identification and manipulation of genes that regulate cucurbitacin biosynthesis. maxapress.comnih.gov For instance, research has pinpointed specific transcription factors, such as the basic helix-loop-helix (bHLH) type, that act as "master switches" controlling the expression of entire sets of biosynthetic genes in different plant tissues. maxapress.comnih.gov By overexpressing these regulatory genes, it is possible to significantly boost the production of cucurbitacins in plants like Cucurbita pepo (squash). frontiersin.orgresearchgate.net

Furthermore, the elucidation of the cucurbitacin biosynthetic pathway, including the identification of key enzymes like oxidosqualene cyclases (OSCs), cytochrome P450s (CYP450s), and acyltransferases (ACTs), provides a molecular toolbox for genetic engineering. biorxiv.orgfrontiersin.org For example, the enzyme cucurbitadienol (B1255190) synthase is a critical starting point for the synthesis of the cucurbitacin skeleton. biorxiv.org Subsequent modifications by CYP450s and other enzymes lead to the diverse array of cucurbitacin structures. biorxiv.orgfrontiersin.org

Molecular breeding techniques can be employed to develop new plant varieties with enhanced production of 22-deoxocucurbitacin D. This involves crossing plants with desirable genetic traits and using molecular markers to select for offspring with higher yields of the target compound. maxapress.com The growing body of genomic information for various Cucurbitaceae species, including cucumber, melon, and watermelon, will greatly facilitate these breeding programs. oup.com

Biotechnological Approaches for In Vitro Production and Cell Culture Systems

Plant cell and tissue culture systems offer a promising alternative to whole-plant cultivation for the production of 22-deoxocucurbitacin D. These in vitro systems provide a controlled environment for optimizing growth and secondary metabolite production, independent of geographical and climatic constraints.

Hairy root cultures of Cucurbita pepo have been successfully established and demonstrated as a viable platform for producing cucurbitacins. frontiersin.orgresearchgate.net These cultures, induced by transformation with Agrobacterium rhizogenes, are known for their genetic stability and rapid growth. Metabolic engineering of these hairy roots, such as by overexpressing key transcription factors, has been shown to significantly increase cucurbitacin yields. frontiersin.orgresearchgate.net

Furthermore, heterologous expression systems, where the genes for the 22-deoxocucurbitacin D biosynthetic pathway are transferred into a microbial host like Saccharomyces cerevisiae (yeast), represent a highly scalable production strategy. biorxiv.org Researchers have successfully engineered yeast to produce high levels of cucurbitadienol, the precursor to all cucurbitacins. biorxiv.org While the complete synthesis of 22-deoxocucurbitacin D in a microbial host is a complex undertaking, the foundational work on precursor production is a significant step forward.

Exploration of Synergistic Biological Activities with Other Natural Products or Molecular Entities

The therapeutic potential of 22-deoxocucurbitacin D may be significantly enhanced when used in combination with other compounds. Investigating these synergistic interactions is a key area for future research.

Studies have already shown that other cucurbitacins, such as cucurbitacin B and E, exhibit synergistic effects with established chemotherapeutic drugs. nih.govmdpi.com For instance, cucurbitacin B has been shown to potentiate the antiproliferative effects of gemcitabine (B846) in pancreatic cancer cells. nih.gov Similarly, combinations of cucurbitacins with drugs like cisplatin (B142131) have demonstrated enhanced anticancer activity in bladder cancer models. grafiati.com These findings provide a strong rationale for exploring similar synergistic combinations with 22-deoxocucurbitacin D.

Future research should focus on systematically screening 22-deoxocucurbitacin D in combination with a wide range of natural products and existing drugs. This could involve high-throughput screening assays to identify combinations that exhibit synergistic cytotoxicity against various cancer cell lines. Understanding the molecular basis of these synergies will also be crucial for designing rational and effective combination therapies.

Development of Advanced Delivery Systems for Targeted Efficacy in Preclinical Models

A significant challenge in the clinical translation of many promising natural products, including cucurbitacins, is their suboptimal pharmacokinetic properties, such as poor solubility and limited bioavailability. nih.gov Advanced drug delivery systems can help overcome these limitations and enhance the therapeutic efficacy of 22-deoxocucurbitacin D.

Future research should focus on developing and evaluating various nanoformulations of 22-deoxocucurbitacin D. These could include liposomes, nanoparticles, and micelles, which can improve the solubility and stability of the compound, prolong its circulation time, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

The design of these delivery systems can also incorporate targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on the surface of cancer cells. This active targeting strategy can further increase the concentration of 22-deoxocucurbitacin D at the tumor site, thereby maximizing its therapeutic effect while minimizing off-target toxicity.

Comprehensive Elucidation of Undiscovered Molecular Mechanisms and Polypharmacology

While some molecular targets of cucurbitacins have been identified, a complete understanding of the mechanisms of action of 22-deoxocucurbitacin D is still lacking. nih.govplos.org Future research should aim to comprehensively elucidate its molecular targets and signaling pathways.

Modern "omics" technologies, such as genomics, proteomics, and metabolomics, can be powerful tools in this endeavor. For example, gene expression profiling of cancer cells treated with 22-deoxocucurbitacin D can reveal which cellular pathways are perturbed by the compound. Proteomic approaches can identify the specific proteins that directly interact with 22-deoxocucurbitacin D.

It is likely that 22-deoxocucurbitacin D, like other cucurbitacins, exhibits polypharmacology, meaning it interacts with multiple cellular targets. d-nb.infonih.gov Understanding this multi-target profile is crucial, as it may explain the compound's broad spectrum of biological activities and could also provide insights into potential side effects. d-nb.infonih.gov Computational approaches, such as molecular docking and network analysis, can be used to predict potential targets and explore the complex interactions of 22-deoxocucurbitacin D within the cellular network. nih.govfrontiersin.org

Opportunities in Structure-Guided Drug Design and Lead Optimization Based on the 22-Deoxocucurbitacin D Scaffold

The unique chemical structure of 22-deoxocucurbitacin D provides a valuable scaffold for the development of new and improved therapeutic agents. biosolveit.dearxiv.org Structure-activity relationship (SAR) studies, which correlate changes in the chemical structure with biological activity, are fundamental to this process. patsnap.comd-nb.info

By systematically modifying the 22-deoxocucurbitacin D molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects. patsnap.comd-nb.info This information can then be used to design new compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. patsnap.comfrontiersin.org

Structure-based drug design (SBDD) approaches, which utilize the three-dimensional structures of target proteins, can further guide the optimization process. researchgate.netnih.gov If the molecular target of 22-deoxocucurbitacin D is known, computational modeling can be used to design modifications that enhance its binding affinity and selectivity. researchgate.netnih.gov This iterative process of design, synthesis, and testing can lead to the development of novel drug candidates based on the 22-deoxocucurbitacin D scaffold. frontiersin.orgpreprints.org

The concept of "scaffold hopping" can also be employed, where the core structure of 22-deoxocucurbitacin D is replaced with a different chemical motif while retaining the key pharmacophoric features. biosolveit.de This can lead to the discovery of entirely new classes of compounds with similar biological activities but potentially different intellectual property landscapes. biosolveit.de

Role of 22-Deoxocucurbitacin D in Plant Biology Beyond Defense Mechanisms

While the primary and most well-documented role of cucurbitacins, including 22-deoxocucurbitacin D, in plant biology is their function as defense compounds against herbivores, emerging research suggests that their physiological significance may extend beyond this protective capacity. uchicago.eduwikipedia.org The intricate distribution and variation of these compounds within and among plant species hint at more complex functions that are not solely explained by defense hypotheses. uchicago.edu This section explores the potential non-defense roles of 22-deoxocucurbitacin D in plant physiology, development, and interaction with the environment, acknowledging that this area of research is still in its nascent stages.

The production of cucurbitacins, including 22-deoxocucurbitacin D, is known to be influenced by various environmental factors, not limited to herbivory. nih.gov Abiotic stresses such as drought and temperature fluctuations can impact the biosynthesis and accumulation of these compounds. nih.govsemanticscholar.org While this can be interpreted as a defense response to environmental stressors, it also opens the possibility that these molecules play a role in the plant's physiological adaptation to such conditions. For instance, some studies have associated cucurbitacin accumulation with increased drought tolerance, suggesting a potential role in mitigating cellular damage from oxidative stress in water-deficient environments. semanticscholar.org

The spatial and temporal distribution of cucurbitacins within a plant, which can vary significantly between different organs and developmental stages, further suggests functions beyond a simple, uniform defense screen. uchicago.eduwur.nl For example, high concentrations in roots and cotyledons may have implications for seedling establishment and nutrient uptake, in addition to protecting these vital parts from pests. wur.nl

Another avenue for non-defense roles lies in the potential allelopathic properties of cucurbitacins. Allelopathy is the phenomenon where one plant influences the growth of another through the release of chemical compounds. While often considered a form of competition or defense against other plants, the underlying mechanisms can involve the regulation of fundamental physiological processes in the receiving plant. Research on various cucurbitacins has shown that they can inhibit the germination and growth of other plant species. This suggests a potential role for 22-deoxocucurbitacin D in shaping the plant's immediate environment and competitive landscape.

It has been proposed that the patterns of cucurbitacin variation reflect an evolutionary compromise between metabolic costs, defense against a spectrum of herbivores, and abiotic factors. uchicago.edu This complex interplay suggests that these compounds are not just passive defense agents but may be integrated into the plant's broader physiological and developmental programs. However, it is crucial to note that direct experimental evidence specifically elucidating the non-defense roles of 22-deoxocucurbitacin D is currently limited. Future research is needed to unravel the precise mechanisms by which this compound might influence plant growth, development, and physiological responses to the environment, independent of its well-established defensive functions.

| Plant Species Containing 22-Deoxocucurbitacin D |

| Bryonia alba (White Bryony) researchgate.net |

| Ecballium elaterium (Squirting Cucumber) nih.govresearchgate.netmdpi.com |

| Hemsleya endecaphylla wikiwand.com |

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying 22-deoxocucurbitacin D from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (column chromatography, HPLC). Key steps include:

- Plant material preparation : Freeze-drying and grinding to increase surface area .

- Compound identification : NMR and mass spectrometry for structural confirmation, with purity assessed via HPLC (>95%) .

- Validation : Cross-referencing spectral data with existing literature to ensure reproducibility .

Q. How can researchers design initial pharmacological assays to evaluate the bioactivity of 22-deoxocucurbitacin D?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., cancer cells for cytotoxicity studies) with dose-response curves (e.g., IC50 calculations). Include positive controls (e.g., doxorubicin) and solvent controls .

- Data normalization : Express results as percentage inhibition relative to controls, using triplicate runs to minimize variability .

- Statistical analysis : Apply ANOVA or t-tests with p < 0.05 significance thresholds .

Q. What are the critical parameters for ensuring reproducible synthesis of 22-deoxocucurbitacin D derivatives?

- Methodological Answer :

- Reaction optimization : Temperature, solvent polarity, and catalyst ratios must be systematically tested and documented .

- Quality control : Use TLC/HPLC to monitor reaction progress and confirm derivative identity via HRMS .

- Data reporting : Include detailed spectral peaks and retention times in supplementary materials for replication .

Advanced Research Questions

Q. How can contradictory data on the cytotoxic mechanisms of 22-deoxocucurbitacin D be resolved?

- Methodological Answer :

- Systematic review : Follow PRISMA guidelines to aggregate and analyze conflicting studies, focusing on variables like cell type, exposure time, and dosage .

- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to silence proposed targets (e.g., NF-κB) and assess phenotypic changes .

- Multi-omics integration : Combine transcriptomics and proteomics to identify conserved pathways across studies .

Q. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of 22-deoxocucurbitacin D analogs?

- Methodological Answer :

- Scaffold modification : Introduce functional groups (e.g., hydroxyl, methyl) at positions C-3 and C-16, guided by molecular docking simulations .

- Bioassay panels : Test analogs against diverse biological targets (e.g., kinases, apoptosis markers) to map SAR trends .

- Data visualization : Use heatmaps or radar charts to correlate structural changes with activity shifts .

Q. How can researchers address gaps in pharmacokinetic data for 22-deoxocucurbitacin D?

- Methodological Answer :

- In vivo models : Administer the compound via oral/IP routes in rodents, with serial blood sampling for LC-MS/MS analysis .

- Metabolite profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF-MS .

- PK/PD modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life .

Q. What strategies mitigate off-target effects in mechanistic studies of 22-deoxocucurbitacin D?

- Methodological Answer :

- Proteome-wide profiling : Employ affinity pulldown combined with mass spectrometry to identify binding partners .

- CRISPR screens : Conduct genome-wide knockout screens to distinguish primary targets from bystander effects .

- Dose titration : Establish a concentration range where on-target effects dominate, validated via rescue experiments .

Tables for Key Data

Table 1 : Common Chromatographic Conditions for 22-Deoxocucurbitacin D Isolation

| Technique | Column Type | Mobile Phase | Flow Rate | Detection Method | Reference |

|---|---|---|---|---|---|

| HPLC | C18 reverse-phase | Acetonitrile:Water (70:30) | 1.0 mL/min | UV 254 nm |

Table 2 : Recommended In Vitro Assays for Initial Bioactivity Screening

| Assay Type | Cell Line | Endpoint Measurement | Positive Control | Reference |

|---|---|---|---|---|

| Cytotoxicity | HeLa | MTT assay (IC50) | Doxorubicin | |

| Apoptosis | Jurkat | Annexin V/PI staining | Staurosporine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.